N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]acetamide
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Overview
Description
N-[1-(N’-hydroxycarbamimidoyl)cycloheptyl]acetamide is a chemical compound with the molecular formula C10H19N3O2 and a molecular weight of 213.28 g/mol . It is known for its unique structure, which includes a cycloheptyl ring and a hydroxycarbamimidoyl group. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[1-(N’-hydroxycarbamimidoyl)cycloheptyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
N-[1-(N’-hydroxycarbamimidoyl)cycloheptyl]acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(N’-hydroxycarbamimidoyl)cycloheptyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycarbamimidoyl group is known to form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The cycloheptyl ring provides structural stability and enhances the binding affinity of the compound .
Comparison with Similar Compounds
N-[1-(N’-hydroxycarbamimidoyl)cycloheptyl]acetamide can be compared with similar compounds such as N-[1-(N’-hydroxycarbamimidoyl)cyclohexyl]acetamide and N-[1-(N’-hydroxycarbamimidoyl)cyclopentyl]acetamide. These compounds share similar structural features but differ in the size of the cycloalkyl ring. The cycloheptyl ring in N-[1-(N’-hydroxycarbamimidoyl)cycloheptyl]acetamide provides unique steric and electronic properties, making it distinct from its analogs.
Properties
Molecular Formula |
C10H19N3O2 |
---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]acetamide |
InChI |
InChI=1S/C10H19N3O2/c1-8(14)12-10(9(11)13-15)6-4-2-3-5-7-10/h15H,2-7H2,1H3,(H2,11,13)(H,12,14) |
InChI Key |
LJUDOBMYZGMKSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1(CCCCCC1)C(=NO)N |
Origin of Product |
United States |
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